2-Methoxy-4-nitroanilinium chloride
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Overview
Description
2-Methoxy-4-nitroanilinium chloride is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of 4-nitroaniline and is known for its vibrant orange to red colors. This compound is widely used in various industries, including the production of dyes, pharmaceuticals, and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-nitroanilinium chloride can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline, which is then converted to its chloride salt form. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired compound. The use of advanced techniques such as crystallization and filtration ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitroanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-4-phenylenediamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Methoxy-4-phenylenediamine.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-4-nitroanilinium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A precursor to 2-methoxy-4-nitroanilinium chloride, used in the synthesis of dyes and other organic compounds.
2-Methoxy-4-phenylenediamine: A reduction product of this compound, used in various chemical applications.
2-Bromo-4-nitroaniline: A similar compound with a bromine substituent, used in organic synthesis and research
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant colors, reactivity, and versatility make it valuable in various applications, from dye production to pharmaceutical synthesis .
Properties
CAS No. |
71720-49-5 |
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Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(9(10)11)2-3-6(7)8;/h2-4H,8H2,1H3;1H |
InChI Key |
FHZJVAOAPCEUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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